![molecular formula C7H12N2O2 B14243411 7-Methoxy-7-methyl-8-oxa-5,6-diazaspiro[3.4]oct-5-ene CAS No. 189191-63-7](/img/structure/B14243411.png)
7-Methoxy-7-methyl-8-oxa-5,6-diazaspiro[3.4]oct-5-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methoxy-7-methyl-8-oxa-5,6-diazaspiro[34]oct-5-ene is a spiro compound characterized by a unique structure that includes a spirocyclic framework with oxygen and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-7-methyl-8-oxa-5,6-diazaspiro[3.4]oct-5-ene can be achieved through several synthetic routes. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . This reaction typically requires the presence of a base and a suitable solvent to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the development of cost-effective and environmentally friendly processes is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
7-Methoxy-7-methyl-8-oxa-5,6-diazaspiro[3.4]oct-5-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms in the spirocyclic structure.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
7-Methoxy-7-methyl-8-oxa-5,6-diazaspiro[3.4]oct-5-ene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 7-Methoxy-7-methyl-8-oxa-5,6-diazaspiro[3.4]oct-5-ene involves its interaction with molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to specific enzymes or receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: Another spiro compound with a similar structure but different functional groups.
7-Methoxycephalosporins: Compounds with a methoxy group at the 7-position, known for their antibiotic properties.
Uniqueness
7-Methoxy-7-methyl-8-oxa-5,6-diazaspiro[34]oct-5-ene is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms
Propriétés
Numéro CAS |
189191-63-7 |
|---|---|
Formule moléculaire |
C7H12N2O2 |
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
6-methoxy-6-methyl-5-oxa-7,8-diazaspiro[3.4]oct-7-ene |
InChI |
InChI=1S/C7H12N2O2/c1-6(10-2)8-9-7(11-6)4-3-5-7/h3-5H2,1-2H3 |
Clé InChI |
LVAUUKPUWNRYPJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(N=NC2(O1)CCC2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


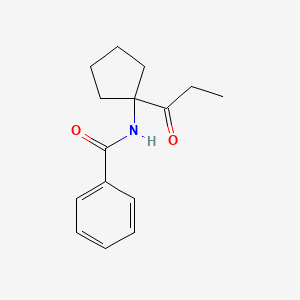


![4,4'-[Sulfinylbis(sulfanylmethanylylidene)]bis(3-hydroxycyclohexa-2,5-dien-1-one)](/img/structure/B14243339.png)
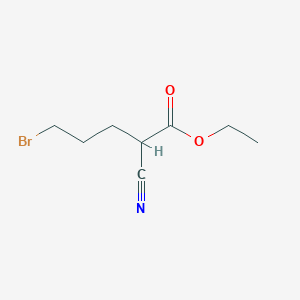
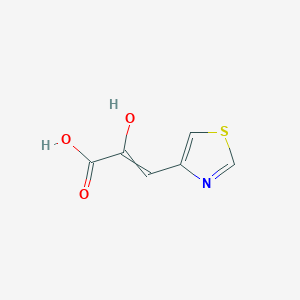
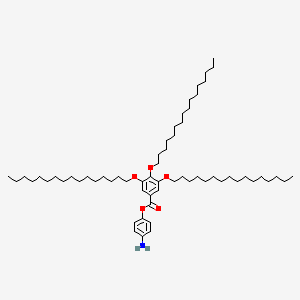
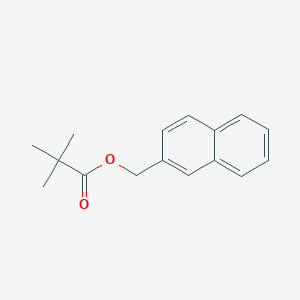
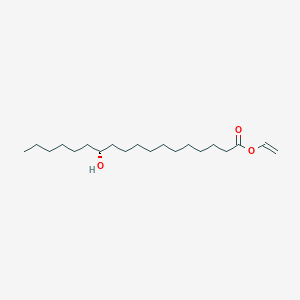
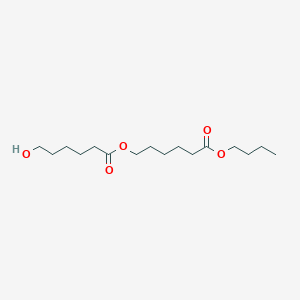
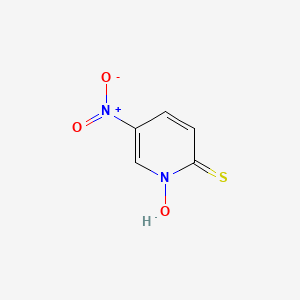
![3-(tert-pentyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B14243395.png)

![[3-(Hydroxyamino)-3-oxopropyl]phosphonic acid](/img/structure/B14243406.png)
